tert-Butyl 7-[(4-methoxyphenyl)acetyl]-2,7-diazaspiro[3.5]nonane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 7-[(4-methoxyphenyl)acetyl]-2,7-diazaspiro[35]nonane-2-carboxylate is a complex organic compound with a unique spirocyclic structure
Vorbereitungsmethoden
The synthesis of tert-Butyl 7-[(4-methoxyphenyl)acetyl]-2,7-diazaspiro[3.5]nonane-2-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This step involves the reaction of a suitable diamine with a cyclic ketone under acidic conditions to form the spirocyclic intermediate.
Introduction of the tert-butyl ester group: The intermediate is then reacted with tert-butyl chloroformate in the presence of a base to introduce the tert-butyl ester group.
Acylation with 4-methoxyphenylacetyl chloride: The final step involves the acylation of the spirocyclic intermediate with 4-methoxyphenylacetyl chloride in the presence of a base to yield the target compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to improve yield and efficiency .
Analyse Chemischer Reaktionen
tert-Butyl 7-[(4-methoxyphenyl)acetyl]-2,7-diazaspiro[3.5]nonane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl ester group can be replaced with other functional groups using suitable nucleophiles under basic conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
tert-Butyl 7-[(4-methoxyphenyl)acetyl]-2,7-diazaspiro[3.5]nonane-2-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its spirocyclic structure which can enhance binding affinity and selectivity for biological targets.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as high thermal stability and mechanical strength.
Biological Studies: The compound is used in biological studies to investigate its interactions with enzymes and receptors, providing insights into its potential therapeutic effects.
Industrial Applications: It is explored for use in the synthesis of advanced polymers and as a building block for complex organic molecules
Wirkmechanismus
The mechanism of action of tert-Butyl 7-[(4-methoxyphenyl)acetyl]-2,7-diazaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The compound may act as an inhibitor or activator, depending on the nature of the target and the specific binding interactions involved .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 7-[(4-methoxyphenyl)acetyl]-2,7-diazaspiro[3.5]nonane-2-carboxylate can be compared with other spirocyclic compounds, such as:
tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate: This compound has a similar spirocyclic core but lacks the 4-methoxyphenylacetyl group, making it less complex and potentially less selective in its interactions.
tert-Butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate: This compound has a hydroxyl group instead of the 4-methoxyphenylacetyl group, which can alter its chemical reactivity and biological activity.
tert-Butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate: Similar to the previous compound, this one also has a hydroxyl group, but at a different position, affecting its overall properties
The uniqueness of this compound lies in its specific functional groups and spirocyclic structure, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C21H30N2O4 |
---|---|
Molekulargewicht |
374.5 g/mol |
IUPAC-Name |
tert-butyl 7-[2-(4-methoxyphenyl)acetyl]-2,7-diazaspiro[3.5]nonane-2-carboxylate |
InChI |
InChI=1S/C21H30N2O4/c1-20(2,3)27-19(25)23-14-21(15-23)9-11-22(12-10-21)18(24)13-16-5-7-17(26-4)8-6-16/h5-8H,9-15H2,1-4H3 |
InChI-Schlüssel |
LYUBSSBVQHXCMC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCN(CC2)C(=O)CC3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.